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Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central

component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in the

regulation of blood pressure.[1][2] It catalyzes the conversion of the inactive decapeptide

angiotensin I to the potent vasoconstrictor angiotensin II.[2] Consequently, the inhibition of ACE

is a primary therapeutic strategy for the management of hypertension and related

cardiovascular disorders. The in vitro screening of potential ACE inhibitors is a critical first step

in the discovery and development of new antihypertensive drugs.

This document provides a detailed protocol for an in vitro ACE inhibition assay using the

synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL). This spectrophotometric assay, based

on the method originally described by Cushman and Cheung, is a robust and widely adopted

method for identifying and characterizing novel ACE inhibitors.[1][3] The assay relies on the

cleavage of HHL by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount

of hippuric acid released, which is directly proportional to ACE activity, can be quantified by

measuring its absorbance at 228 nm following extraction.[4]
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Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the substrate p-
Hydroxyhippuryl-His-Leu (HHL) by Angiotensin-Converting Enzyme (ACE). ACE cleaves the

peptide bond between the phenylalanine and histidine residues of HHL, releasing two products:

hippuric acid (HA) and the dipeptide Histidyl-Leucine (His-Leu). In the presence of an ACE

inhibitor, this enzymatic activity is reduced, leading to a decrease in the amount of hippuric acid

produced. The concentration of hippuric acid is determined spectrophotometrically, and the

percentage of ACE inhibition is calculated by comparing the enzyme activity with and without

the potential inhibitor.
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Fig. 1: Enzymatic reaction of ACE with HHL substrate.

Materials and Reagents
Angiotensin-Converting Enzyme (ACE) from rabbit lung (EC 3.4.15.1)

p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL)

Captopril (positive control)

Sodium Borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

Hydrochloric Acid (HCl), 1 M

Ethyl Acetate

Deionized Water
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Experimental Protocols
Preparation of Reagents

ACE Solution (80 mU/mL): Dissolve ACE powder in cold sodium borate buffer to achieve a

final concentration of 80 mU/mL. Prepare fresh daily and keep on ice.[5]

HHL Substrate Solution (9 mM): Dissolve HHL in sodium borate buffer to a final

concentration of 9 mM.[5]

Captopril Stock Solution (1 mg/mL): Dissolve captopril in deionized water. Further dilute to

prepare working solutions for the inhibition assay.

Test Compound Stock Solution: Dissolve test compounds in a suitable solvent (e.g., DMSO,

water) to a known concentration.

Assay Procedure
The following workflow outlines the key steps of the ACE inhibition assay.
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Fig. 2: Experimental workflow for the ACE inhibition assay.
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Reaction Setup: In a microcentrifuge tube, add 25 µL of the ACE solution and 25 µL of the

test inhibitor solution (or buffer for the control).[5]

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.[5]

Initiate Reaction: Add 25 µL of the HHL substrate solution to start the reaction.[5]

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]

Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.

Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture. Vortex

vigorously for 15 seconds and then centrifuge at 4000 rpm for 15 minutes to separate the

layers.[4]

Sample Measurement: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean

tube and evaporate to dryness at room temperature (approximately 2 hours).[4] Reconstitute

the dried hippuric acid in 3.0 mL of deionized water.[4]

Spectrophotometric Reading: Measure the absorbance of the reconstituted solution at 228

nm using a UV-Vis spectrophotometer.[4]

Data Analysis
The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the control (with buffer instead of inhibitor).

A_sample is the absorbance of the sample with the test inhibitor.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE

activity, can be determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Quantitative Data Summary
The following table summarizes the reported IC50 values for the standard ACE inhibitor,

captopril, and other exemplary inhibitors, as determined by the HHL assay.

Inhibitor IC50 Value Reference

Captopril 1.1 ± 0.05 x 10⁻⁹ M [6]

Lisinopril 2.5 ± 0.03 x 10⁻⁹ M [6]

Cyanidin-3-O-β-glucoside 138.8 µM [4]

Yeast Hexapeptide (TPTQQS) Non-competitive inhibitor [2]

Top-ranked synthetic

tripeptides
5.86 to 21.84 μM [3]

Ile-Leu-Lys-Pro (from duck egg

white)
0.355 mM [7]

Troubleshooting and Considerations
High Background Absorbance: Ensure complete removal of the aqueous phase after ethyl

acetate extraction to minimize interference.

Low Signal: Check the activity of the ACE enzyme and the integrity of the HHL substrate.

Ensure proper incubation time and temperature.

Solvent Effects: If using organic solvents like DMSO to dissolve test compounds, ensure the

final concentration in the assay does not exceed a level that inhibits ACE activity. A solvent

control should be included.

Assay Linearity: It is recommended to perform a time-course experiment to ensure that the

30-minute incubation period falls within the linear range of the enzymatic reaction.

Conclusion
The in vitro ACE inhibition assay using the p-Hydroxyhippuryl-His-Leu substrate is a reliable

and reproducible method for the screening and characterization of potential ACE inhibitors. The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/publication/38020731_Colorimetric_High-Throughput_Assay_for_Screening_Angiotensin_I-Converting_Enzyme_Inhibitors
https://www.researchgate.net/publication/38020731_Colorimetric_High-Throughput_Assay_for_Screening_Angiotensin_I-Converting_Enzyme_Inhibitors
https://etflin.com/article/114
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037077
https://pmc.ncbi.nlm.nih.gov/articles/PMC8194939/
https://www.scielo.br/j/cta/a/CmLGSyN36rLVQftcyQhZYHv/?format=pdf&lang=en
https://www.benchchem.com/product/b1360235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


detailed protocol and data analysis methods provided in these application notes offer a

comprehensive guide for researchers in the field of drug discovery and development. The use

of a well-characterized positive control, such as captopril, is essential for validating the assay

performance and for comparing the potency of novel inhibitory compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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